molecular formula C16H12BrClN2 B3051942 3-(4-bromophenyl)-4-(chloromethyl)-1-phenyl-1H-pyrazole CAS No. 372107-20-5

3-(4-bromophenyl)-4-(chloromethyl)-1-phenyl-1H-pyrazole

Cat. No.: B3051942
CAS No.: 372107-20-5
M. Wt: 347.63 g/mol
InChI Key: DDGIDTFWNOEHRV-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-4-(chloromethyl)-1-phenyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a bromophenyl group at the 3-position, a chloromethyl group at the 4-position, and a phenyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-4-(chloromethyl)-1-phenyl-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

    Substitution reactions:

    Chloromethylation: The chloromethyl group can be introduced via a chloromethylation reaction, often using formaldehyde and hydrochloric acid in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions to maximize yield and purity while minimizing waste and cost.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-4-(chloromethyl)-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted derivatives with various functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

3-(4-bromophenyl)-4-(chloromethyl)-1-phenyl-1H-pyrazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: It is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-4-(chloromethyl)-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-4-(chloromethyl)-1-phenyl-1H-pyrazole
  • 3-(4-bromophenyl)-4-(methyl)-1-phenyl-1H-pyrazole
  • 3-(4-bromophenyl)-4-(chloromethyl)-1-(methyl)-1H-pyrazole

Uniqueness

3-(4-bromophenyl)-4-(chloromethyl)-1-phenyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms allows for diverse chemical modifications and potential interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-(4-bromophenyl)-4-(chloromethyl)-1-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClN2/c17-14-8-6-12(7-9-14)16-13(10-18)11-20(19-16)15-4-2-1-3-5-15/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGIDTFWNOEHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368059
Record name T0503-6723
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372107-20-5
Record name T0503-6723
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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